3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one
Description
Properties
IUPAC Name |
3-amino-2-(3-methoxyphenyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-20-11-6-4-5-10(9-11)14-17-13-8-3-2-7-12(13)15(19)18(14)16/h2-9H,16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZXATOUUZELER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=O)N2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization. One common method involves the reaction of 3-methoxybenzaldehyde with anthranilic acid in the presence of a suitable catalyst, such as polyphosphoric acid, to form the intermediate Schiff base. This intermediate then undergoes cyclization to yield the desired quinazolinone compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can yield amine derivatives with altered pharmacological properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities and pharmacological profiles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
4(3H)-quinazolinone: A parent compound with broad applications, including antimalarial, antitumor, and anticonvulsant activities.
2-phenylquinazolin-4(3H)-one: Known for its antimicrobial and anti-inflammatory properties.
3-amino-2-phenylquinazolin-4(3H)-one: Studied for its potential anticancer effects.
Uniqueness
3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one stands out due to the presence of the methoxy group on the phenyl ring, which can influence its pharmacokinetic and pharmacodynamic properties. This structural feature may enhance its binding affinity to specific molecular targets and improve its overall therapeutic potential.
Biological Activity
The compound 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one is part of the quinazolinone family, which has garnered significant attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article compiles various research findings, case studies, and synthesis methods related to the biological activity of this compound.
Chemical Structure and Synthesis
The chemical structure of this compound features a quinazolinone core with an amino group at the 3-position and a methoxy-substituted phenyl group at the 2-position. The synthesis typically involves the reaction of 2-aminobenzamide derivatives with appropriate reagents under various conditions, including microwave-assisted techniques which enhance yield and reduce reaction time .
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial potential of quinazolinone derivatives, including this compound. The following table summarizes key findings on its antibacterial activity against various pathogens:
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 25.1 ± 0.5 | Moderate |
| Escherichia coli | 24.3 ± 0.4 | Moderate |
| Pseudomonas aeruginosa | 30.1 ± 0.6 | Moderate |
| Bacillus subtilis | 25.6 ± 0.5 | Moderate |
These results indicate that quinazolinone derivatives exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria . The presence of electron-donating groups, such as methoxy groups, has been associated with enhanced antibacterial efficacy .
The mechanism by which quinazolinones exert their antibacterial effects is believed to involve inhibition of bacterial DNA gyrase (topoisomerase II), an essential enzyme for DNA replication and supercoiling . The interaction between the compound and bacterial cell membranes may also lead to increased production of reactive oxygen species (ROS), contributing to bacterial cell death .
Anticancer Activity
In addition to antimicrobial properties, quinazolinone derivatives have shown promising anticancer activities. Research indicates that compounds similar to this compound can inhibit the growth of various cancer cell lines:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| PC3 (Prostate cancer) | 10 | High |
| MCF-7 (Breast cancer) | 10 | High |
| HT-29 (Colon cancer) | 12 | Moderate |
These findings suggest a dose-dependent relationship where higher concentrations lead to increased cytotoxicity against cancer cells .
Case Studies and Research Findings
- Antibacterial Evaluation : A study synthesized a series of quinazolinones and evaluated their antibacterial activity using agar well diffusion methods. Among these, certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, highlighting the importance of structural modifications in enhancing efficacy .
- Cytotoxicity Studies : Quinazolinone derivatives were tested for their cytotoxic effects on various cancer cell lines, revealing that modifications such as methoxy substitutions can significantly alter their biological activity. The study concluded that specific structural features are crucial for optimizing therapeutic effects against cancer cells .
Q & A
Q. What are the most efficient synthetic routes for 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one, and how do conventional vs. microwave methods compare in terms of yield and reaction time?
Answer: The synthesis typically involves two steps: (1) preparation of the intermediate 2-(3-methoxyphenyl)-4H-benzo[d][1,3]oxazin-4-one via N-acylation and cyclodehydration of anthranilic acid derivatives, followed by (2) reaction with hydrazine hydrate to form the quinazolinone core.
- Conventional heating requires prolonged reflux (e.g., 10 hours at 115°C), yielding ~79% product.
- Microwave-assisted synthesis (800W, 5 minutes) improves yields to ~87% while drastically reducing reaction time .
Key parameters : Solvent choice (e.g., ethanol or DMF), stoichiometry of hydrazine, and temperature control are critical for minimizing side reactions.
Q. Which spectroscopic techniques are essential for confirming the structure of this compound, and what key spectral features should be observed?
Answer:
- IR Spectroscopy : Confirm C=O (1660–1680 cm⁻¹), C=N (1600–1620 cm⁻¹), and N-H (3300–3500 cm⁻¹) stretches. The 3-methoxyphenyl group shows C-O-C absorption near 1250 cm⁻¹ .
- NMR :
- ¹H-NMR : Aromatic protons (δ 6.8–8.2 ppm), NH₂ protons (δ 5.2–5.5 ppm, broad), and methoxy protons (δ 3.8–3.9 ppm).
- ¹³C-NMR : Carbonyl (C=O, δ 160–165 ppm), C=N (δ 150–155 ppm), and methoxy carbon (δ 55–56 ppm) .
- HRMS : Molecular ion peak matching the molecular formula (C₁₅H₁₃N₃O₂, exact mass 267.1008).
Advanced Research Questions
Q. How can reaction conditions be optimized to introduce diverse substituents at the 3-amino position of the quinazolinone core, and what factors influence regioselectivity?
Answer: The 3-amino group is amenable to derivatization via condensation reactions:
- Schiff base formation : React with aldehydes/ketones under acidic or basic conditions (e.g., benzaldehyde in ethanol, 60°C, 4 hours) to form imine derivatives.
- Acylation : Use acyl chlorides (e.g., acetyl chloride) in pyridine to yield amides.
Critical factors : - pH : Acidic conditions favor protonation of the amino group, enhancing nucleophilicity.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic aldehydes.
- Catalysts : p-TSA (p-toluenesulfonic acid) accelerates imine formation .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the bioactivity of this compound derivatives?
Answer:
- Docking vs. assay discrepancies :
- Re-evaluate binding models : Use molecular dynamics simulations to assess protein flexibility and solvation effects.
- Experimental validation : Perform competitive binding assays (e.g., fluorescence polarization) to confirm kinase inhibition.
- SAR refinement : Synthesize analogs with modified substituents (e.g., halogens, alkyl groups) to test hypotheses generated by QSAR models. For example, substituting the 3-methoxyphenyl group with a 4-fluorophenyl moiety may enhance hydrophobic interactions in kinase pockets .
Q. How do structural modifications at the 2-aryl position impact the compound’s pharmacological profile, and what analytical methods are used to validate these effects?
Answer:
- Impact of substituents :
- Electron-withdrawing groups (e.g., -Cl, -F) enhance kinase inhibition by increasing electrophilicity of the quinazolinone core.
- Bulky substituents (e.g., naphthyl) may improve selectivity by sterically blocking off-target interactions.
- Validation methods :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
